2-Isopropyl-3-methoxy-5,6-dimethylpyrazine
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Overview
Description
2-Isopropyl-3-methoxy-5,6-dimethylpyrazine is a pyrazine derivative known for its distinctive aroma properties. Pyrazines are a class of organic compounds characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1 and 4 positions. This compound is commonly used as a flavoring agent in the food industry due to its green pea odor and earthy, beany flavors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-3-methoxy-5,6-dimethylpyrazine typically involves the condensation of amino-acetone derivatives. One common method is the cyclodimerization of α-aminoketones or α-aminoaldehydes, followed by oxidation to form the pyrazine ring . The reaction conditions often include mild temperatures and the presence of oxidizing agents to facilitate the formation of the pyrazine structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-3-methoxy-5,6-dimethylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazine ring.
Substitution: The methoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized pyrazine derivatives, while substitution reactions can produce a wide range of substituted pyrazines .
Scientific Research Applications
2-Isopropyl-3-methoxy-5,6-dimethylpyrazine has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and properties of pyrazines.
Biology: Investigated for its role in plant-insect interactions and as a semiochemical.
Medicine: Explored for its potential antimicrobial and anticancer properties.
Industry: Utilized as a flavoring agent in the food industry and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism by which 2-Isopropyl-3-methoxy-5,6-dimethylpyrazine exerts its effects involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors or enzymes, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3-isopropylpyrazine: Known for its green pea odor.
2-Isobutyl-3-methoxypyrazine: Exhibits a similar earthy aroma.
2,5-Dimethylpyrazine: Commonly used in flavor and fragrance industries
Uniqueness
2-Isopropyl-3-methoxy-5,6-dimethylpyrazine stands out due to its specific combination of functional groups, which impart unique aroma properties and reactivity. Its distinct odor profile makes it particularly valuable in the food industry as a flavoring agent .
Properties
CAS No. |
128600-00-0 |
---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.251 |
IUPAC Name |
2-methoxy-5,6-dimethyl-3-propan-2-ylpyrazine |
InChI |
InChI=1S/C10H16N2O/c1-6(2)9-10(13-5)12-8(4)7(3)11-9/h6H,1-5H3 |
InChI Key |
IIAWZEWLMSEQTH-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(C(=N1)C(C)C)OC)C |
Origin of Product |
United States |
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